molecular formula C12H15N3S B2456157 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol CAS No. 667412-51-3

5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B2456157
CAS No.: 667412-51-3
M. Wt: 233.33
InChI Key: WVXUWVDHZCIUGV-UHFFFAOYSA-N
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Description

Structural Classification of 1,2,4-Triazole Heterocycles

1,2,4-Triazoles exist in two primary tautomeric forms: the 1H- and 4H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms (Figure 1). The 5-isobutyl-4-phenyl-4H-1,2,4-triazole-3-thiol adopts the 4H-tautomer, where the sulfur atom occupies the 3-position, and substituents at positions 4 and 5 influence electronic and steric properties.

Table 1: Structural features of 1,2,4-triazole-3-thiol derivatives

Position Common Substituents Electronic Effects Biological Relevance
3 Thiol (-SH) Enhances H-bonding Metalloenzyme inhibition
4 Phenyl, alkyl Steric bulk Pharmacophore anchoring
5 Isobutyl, aryl Hydrophobicity Cell membrane penetration

The isobutyl group at position 5 and phenyl group at position 4 create a balanced hydrophobic-hydrophilic profile, critical for interactions with biological targets.

Historical Development of Triazole-3-thiol Chemistry

The synthesis of 1,2,4-triazole-3-thiols dates to the early 20th century, with key advancements:

Table 2: Milestones in 1,2,4-triazole-3-thiol synthesis

Year Development Method Description Impact on Derivatives
1950 Thiocarbohydrazide cyclization Base-mediated ring closure Enabled bulk synthesis
1980 Microwave-assisted synthesis Reduced reaction time from hours to minutes Improved yield (~90%)
2010 Metal-catalyzed functionalization Cu/Ru-mediated substituent addition Enhanced regioselectivity

Modern methods, such as the reaction of thiocarbohydrazide with carboxylic acids under alkaline conditions, remain prevalent for synthesizing 5-isobutyl-4-phenyl variants.

Significance of Substituent Effects in 5-Isobutyl-4-phenyl Derivatives

The pharmacological profile of this compound is dictated by its substituents:

  • Isobutyl Group (Position 5):

    • Introduces steric hindrance, reducing metabolic degradation.
    • Enhances lipophilicity (LogP ≈ 3.2), favoring blood-brain barrier penetration.
  • Phenyl Group (Position 4):

    • Stabilizes the triazole ring via π-π stacking with aromatic residues in enzymes.
    • Modulates electronic effects, increasing thiol acidity (pKa ≈ 8.5).

Table 3: Comparative bioactivity of substituted 1,2,4-triazole-3-thiols

Compound Target Enzyme (IC₅₀) Antibacterial Activity (MIC, μg/mL)
5-Isobutyl-4-phenyl VIM-1 MBL: 2.1 μM S. aureus: 12.3
5-Methyl-4-phenyl NDM-1 MBL: 5.8 μM E. coli: 24.7
5-Phenyl-4-H ACE: 54.01 μM C. albicans: 27.1

The isobutyl-phenyl combination demonstrates superior enzyme inhibition and antimicrobial potency compared to simpler alkyl/aryl variants.

Properties

IUPAC Name

3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9(2)8-11-13-14-12(16)15(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXUWVDHZCIUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=S)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation: Potassium Dithiocarbazate

A mixture of isobutyl-phenylacetic acid hydrazide (0.10 mol), carbon disulfide (0.15 mol), and potassium hydroxide (0.15 mol) in absolute ethanol undergoes agitation for 12–18 hours. The resultant potassium 3-(isobutyl-phenylacetyl)dithiocarbazate precipitates with 92–95% yield after ether dilution.

Cyclization to Triazole-Thiol

Heating the dithiocarbazate intermediate in 10% ethanolic KOH under reflux for 5–8 hours induces cyclization. The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by intramolecular cyclization and elimination of H₂S. Neutralization with HCl yields the crude product, which is recrystallized from ethanol/DMF (3:1) to achieve 78–82% purity.

Key Data

Parameter Value Source
Reaction Time 5–8 hours
Temperature Reflux (78–80°C)
Yield 75–82%
Recrystallization Ethanol/DMF (3:1)

Thiosemicarbazide Cyclization Route

An alternative approach utilizes thiosemicarbazide intermediates derived from isobutyl-phenylacetyl chloride and ammonium thiocyanate.

Thiosemicarbazide Synthesis

Isobutyl-phenylacetyl chloride (0.01 mol) reacts with ammonium thiocyanate (0.01 mol) in ethanol/HCl (5 mL conc. HCl in 50 mL ethanol) under reflux for 6 hours. The intermediate 1-(isobutyl-phenylacetyl)-3-thiosemicarbazide forms as a white precipitate (82% yield).

Base-Mediated Cyclization

Refluxing the thiosemicarbazide in 10% ethanolic KOH for 5 hours promotes cyclization. The reaction proceeds via deprotonation of the thioamide group, followed by intramolecular nucleophilic substitution to form the triazole ring. Acidification with HCl yields the target compound, which is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to achieve 85% purity.

Comparative Efficiency

  • Advantage : Higher regioselectivity compared to cyclocondensation.
  • Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Multicomponent Reactions Involving Aryl Isothiocyanates

Patent EP0323737A1 discloses a one-pot synthesis using aryl isothiocyanates and hydrazides.

Reaction Setup

A mixture of isobutyl-phenylacetic hydrazide (0.01 mol) and 4-chlorophenyl isothiocyanate (0.01 mol) in dry benzene is refluxed for 6 hours. The intermediate thiosemicarbazide forms in situ and cyclizes upon addition of KOH/ethanol.

Optimization Insights

  • Solvent Choice : Benzene enhances reaction efficiency by azeotropic removal of water.
  • Yield : 68–72% after recrystallization from methanol.

Late-stage introduction of the isobutyl group via alkylation has been explored.

Alkylation of 4-Phenyl-4H-1,2,4-triazole-3-thiol

A solution of 4-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) and isobutyl bromide (0.015 mol) in DMF is stirred with K₂CO₃ (0.02 mol) at 80°C for 12 hours. The product is extracted with ethyl acetate and purified via vacuum distillation (65–70% yield).

Challenges

  • Competing S-alkylation reduces selectivity.
  • Requires excess alkylating agent.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3363 cm⁻¹ (N–H), 1187 cm⁻¹ (C=S).
  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, J = 7.6 Hz, CH₃), 3.51 (s, 3H, NCH₃), 6.52–7.69 (m, 9H, Ar–H).
  • ¹³C NMR : 179.66 ppm (C=S), 152.52 ppm (C=N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for cyclocondensation-derived batches.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Scalability
Cyclocondensation 75–82 98 High
Thiosemicarbazide 82–85 95 Moderate
Multicomponent 68–72 90 Low
Post-functionalization 65–70 88 Moderate

Key Findings

  • Cyclocondensation offers the best balance of yield and scalability.
  • Thiosemicarbazide route provides superior regioselectivity but requires rigorous moisture control.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of 5-Isobutyl-4-phenyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. A study demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed promising results against various bacterial strains and yeast-like fungi. The synthesis involved the cyclization of potassium dithiocarbazinate with hydrazine hydrate, leading to compounds that were tested for their antimicrobial efficacy using agar-well diffusion methods .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
5-Isobutyl-4-phenyl-4H-triazoleStaphylococcus aureus1850
Escherichia coli1570
Candida albicans1660

This table illustrates the effectiveness of triazole derivatives against common pathogens, highlighting their potential as therapeutic agents.

Anti-inflammatory and Analgesic Properties

Triazole compounds have also been investigated for their anti-inflammatory and analgesic effects. These properties are crucial in developing new pain management therapies. The mechanism often involves the inhibition of inflammatory mediators and pathways associated with pain perception .

Agricultural Applications

Fungicides

The compound is being explored as a potential fungicide due to its ability to inhibit fungal growth effectively. Triazoles are known for their role in plant protection technology, particularly in controlling fungal diseases in crops. Research has indicated that derivatives of triazoles can be designed to target specific fungal pathogens while minimizing toxicity to non-target organisms .

Table 2: Efficacy of Triazole Derivatives as Fungicides

CompoundFungal PathogenEfficacy (%)
5-Isobutyl-4-phenyl-4H-triazoleFusarium oxysporum85
Botrytis cinerea90
Alternaria solani80

These results suggest a strong potential for agricultural use, particularly in developing sustainable fungicides.

Materials Science Applications

Corrosion Inhibitors

Recent studies have also indicated that triazole derivatives can act as effective corrosion inhibitors for metals. The presence of sulfur in the structure enhances its ability to form protective layers on metal surfaces, thereby reducing corrosion rates. This application is particularly relevant in industries where metal structures are exposed to harsh environments .

Table 3: Corrosion Inhibition Efficiency of Triazole Derivatives

CompoundMetal TypeCorrosion Rate Reduction (%)
5-Isobutyl-4-phenyl-4H-triazoleCarbon Steel75
Aluminum70
Copper65

Mechanism of Action

The mechanism of action of 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1H-1,2,4-triazole-3-thione: Lacks the 2-methylpropyl group, which may affect its biological activity.

    3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-sulfone: An oxidized form with different chemical properties.

    3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thiol: A reduced form with a thiol group instead of a thione group.

Uniqueness

The presence of both the 2-methylpropyl and phenyl groups in 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol imparts unique steric and electronic properties, making it distinct from other triazole derivatives. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

5-Isobutyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol
CAS Number: 26029-10-7

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors in the presence of thiol groups. The basic structure can be derived from various starting materials, including hydrazine derivatives and isobutyl-substituted compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been tested against several cancer cell lines:

Cell Line Activity Reference
Human melanoma (IGR39)High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)Moderate cytotoxicity
Pancreatic carcinoma (Panc-1)Significant inhibition

In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action is believed to involve the inhibition of key pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary screening against various pathogens showed:

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored. Research indicates that derivatives of triazole can act as NMDA receptor antagonists, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have shown that modifications at the C5 position enhance neuroprotective activity and may lead to new treatments for conditions like Alzheimer's disease .

Case Studies

A notable case study involved the synthesis of a series of triazole derivatives that included this compound. These derivatives were evaluated for their anticancer properties using a panel of human cancer cell lines. The results indicated that specific substitutions significantly enhanced their bioactivity and selectivity towards cancer cells .

Q & A

Q. Key Findings :

  • ALK Inhibition : Binding energy ≤−7.2 kcal/mol, comparable to crizotinib .
  • COX-2 Selectivity : Hydrogen bonds with Arg120 and Tyr355 stabilize binding .
TargetPDB IDLigand UsedPredicted ΔG (kcal/mol)Key Interactions
ALK2XP25-Isobutyl derivative−7.5Hydrophobic contacts with Leu125, Met119
CYP513LD6Triazole-thiol core−6.8H-bond with Tyr118

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Docking : Replicate docking protocols using consistent software (e.g., AutoDock Vina) and force fields .
  • In Vitro Validation : Perform kinase inhibition assays (e.g., ADP-Glo™) to reconcile computational predictions with experimental IC₅₀ values .
  • Meta-Analysis : Adjust for variables like substituent effects (e.g., fluorophenyl vs. isobutyl groups alter steric hindrance) .

Q. Case Study :

  • Discrepancies in ALK inhibition (IC₅₀ = 1.2 μM vs. 3.4 μM) were resolved by standardizing assay pH (7.4 vs. 6.8) .

Advanced: What computational methods predict the ADME properties of derivatives?

Methodological Answer:

  • SwissADME : Predict logP (2.1–3.5), bioavailability (≥0.55), and blood-brain barrier permeability .
  • ProTox-II : Estimate toxicity (LD₅₀ ≥ 500 mg/kg for most derivatives) .
DerivativelogPBioavailability ScoreHIA (%)CYP2D6 Inhibition
5-Isobutyl2.80.6292Low
4-Chlorophenyl3.20.5888Moderate

Basic: How are S-alkyl derivatives synthesized, and what substituents enhance bioactivity?

Methodological Answer:

  • Alkylation : React triazole-thiol with alkyl halides (e.g., bromoethane) in DMF/K₂CO₃ (60°C, 6h) .
  • Mannich Bases : Introduce aminoalkyl groups via formaldehyde/amine condensation .

Q. Structure-Activity Trends :

  • Pyrrole/Indole Fragments : Enhance kinase inhibition by π-π stacking .
  • Fluorophenyl Substituents : Improve COX-2 selectivity via polar interactions .
SubstituentYield (%)Bioactivity (IC₅₀, μM)
Isobutyl85ALK: 1.2
3-Fluorophenyl78COX-2: 0.8

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